molecular formula C21H20N2O7 B195703 (2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 60342-79-2

(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B195703
CAS No.: 60342-79-2
M. Wt: 412.4 g/mol
InChI Key: VKZWFMGCAPKSML-QXCZDIPSSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Carbamazepine glucuronide is systematically identified as (2S,3S,4S,5R)-6-(benzo[b]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid. This compound represents the conjugation product of carbamazepine with glucuronic acid, catalyzed primarily by UDP-glucuronosyltransferase enzymes in hepatic metabolism. The systematic nomenclature reflects the stereochemical complexity inherent in both the glucuronic acid moiety and the benzazepine scaffold.

The molecular formula C21H20N2O7 indicates the addition of a glucuronic acid unit (C6H8O6) to the parent carbamazepine structure (C15H12N2O). The compound maintains the characteristic dibenzazepine core structure while incorporating the stereochemically defined sugar moiety that confers enhanced hydrophilicity. The InChI identifier VKZWFMGCAPKSML-BMMZCLLGSA-N provides a unique computational representation of the three-dimensional molecular structure.

Chemical databases consistently identify this metabolite with molecular weight 412.4 g/mol, representing a significant increase from the parent compound's molecular weight of 236.27 g/mol. The systematic naming convention emphasizes the absolute stereochemistry at four chiral centers within the glucuronic acid portion, specifically designated as 2S,3S,4S,5R configuration. This stereochemical specificity is crucial for understanding the compound's biological activity and metabolic fate.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional structure of carbamazepine glucuronide reflects the conformational characteristics inherited from both constituent moieties. The parent carbamazepine molecule adopts a characteristic butterfly-like conformation around the central azepine ring, which forms the core structural element of the benzazepine system. This seven-membered heterocycle creates a non-planar arrangement that influences the overall molecular topology and intermolecular interactions.

Crystallographic studies of carbamazepine reveal four distinct polymorphic forms, each exhibiting unique lattice parameters and molecular packing arrangements. Form I crystallizes in a triclinic cell with space group P-1, featuring four inequivalent molecules with lattice parameters a = 5.1705(6), b = 20.574(2), c = 22.245(2) Å, and angles α = 84.12(4), β = 88.01(4), γ = 85.19(4)°. These structural investigations provide insight into the conformational preferences that likely persist in the glucuronide conjugate.

The glucuronic acid moiety adopts the typical chair conformation characteristic of pyranose sugars, with the carboxyl group positioned axially to minimize steric interactions. Computational modeling suggests that the glycosidic linkage between the carbamazepine carboxamide nitrogen and the anomeric carbon of glucuronic acid allows for significant rotational freedom, enabling the molecule to adopt multiple low-energy conformations. The hydrogen bonding network formed by the hydroxyl groups of the glucuronic acid portion significantly influences the overall molecular stability and solubility characteristics.

Stereochemical Configuration Analysis (2S,3S,4S,5R)

The stereochemical designation (2S,3S,4S,5R) specifically refers to the absolute configuration at the four chiral centers present in the glucuronic acid moiety of carbamazepine glucuronide. This stereochemical arrangement corresponds to the natural D-glucuronic acid configuration, which is the predominant form utilized in mammalian glucuronidation reactions. The absolute stereochemistry is maintained through the stereospecific action of UDP-glucuronosyltransferase enzymes, which catalyze the formation of the β-glycosidic bond.

At the C-2 position, the (S)-configuration places the hydroxyl group in the equatorial position relative to the pyranose ring, minimizing steric strain and conformational energy. The C-3 and C-4 positions both exhibit (S)-configuration, creating a sequence of equatorial hydroxyl groups that contribute to the molecule's hydrophilic character and hydrogen bonding capacity. The C-5 position adopts the (R)-configuration, positioning the carboxymethyl group (-CH2COOH) in the axial orientation.

This specific stereochemical arrangement has profound implications for the compound's biological recognition and transport mechanisms. The natural D-glucuronic acid configuration ensures compatibility with organic anion transporters and facilitates renal elimination through active secretion pathways. Studies indicate that glucuronide conjugates with altered stereochemistry exhibit significantly reduced transport efficiency and altered pharmacokinetic profiles.

The stereochemical integrity of carbamazepine glucuronide remains stable under physiological conditions, although extreme pH conditions or elevated temperatures may promote epimerization at certain positions. Analytical methods employing chiral chromatography can distinguish between different stereoisomers, enabling precise quantification of the naturally occurring form versus potential artifacts or metabolic variants.

Comparative Structural Analysis with Parent Benzazepine Derivatives

Carbamazepine glucuronide belongs to the broader family of benzazepine derivatives, which includes numerous pharmacologically active compounds sharing the characteristic tricyclic scaffold. The fundamental benzazepine structure consists of a seven-membered azepine ring fused to two benzene rings, creating a rigid molecular framework that serves as a privileged scaffold in medicinal chemistry.

Comparative analysis with related benzazepine compounds reveals important structure-activity relationships. Carbamazepine differs from other benzazepines through the presence of a carboxamide functional group at the 5-position (alternatively numbered as 11-position), which serves as the conjugation site for glucuronidation. This structural feature distinguishes carbamazepine from compounds such as dibenzazepine (molecular formula C14H11N), which lacks the carboxamide substituent.

Compound Molecular Formula Key Structural Features Biological Activity
Carbamazepine C15H12N2O Carboxamide at position 5 Anticonvulsant, mood stabilizer
Carbamazepine Glucuronide C21H20N2O7 Glucuronic acid conjugate Metabolite, facilitates elimination
Dibenzazepine C14H11N Unsubstituted tricyclic core Parent scaffold, limited activity
Carbamazepine Dihydrate C15H16N2O3 Hydrated crystal form Same as carbamazepine

The glucuronidation process fundamentally alters the physicochemical properties of carbamazepine while preserving the core benzazepine architecture. The addition of the glucuronic acid moiety increases the molecular weight by approximately 74%, dramatically enhancing water solubility through multiple hydroxyl groups and the ionizable carboxyl function. This structural modification effectively converts a lipophilic drug molecule into a hydrophilic metabolite suitable for renal elimination.

Properties

CAS No.

60342-79-2

Molecular Formula

C21H20N2O7

Molecular Weight

412.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19+/m0/s1

InChI Key

VKZWFMGCAPKSML-QXCZDIPSSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

β-​D-​Glucopyranuronic acid, 1-​deoxy-​1-​[(5H-​dibenz[b,​f]​azepin-​5-​ylcarbonyl)​amino]​-

Origin of Product

United States

Biological Activity

The compound (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on recent studies and data.

  • Molecular Formula : C21H20N2O7
  • CAS Number : 60342-79-2
  • IUPAC Name : (2S,3S,4S,5R)-6-(benzo[b] benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its cytotoxic effects against cancer cell lines and its interaction with specific biological targets.

Cytotoxicity Studies

Recent research has demonstrated that derivatives of the compound exhibit significant cytotoxic activity against several cancer cell lines. For example:

Cell Line IC50 (µM) Activity Description
4T1 Murine Mammary Carcinoma12.5High cytotoxicity observed
COLO201 Human Colorectal Adenocarcinoma15.0Moderate sensitivity to the compound
MDA-MB-231 Breast Cancer20.0Resistance noted at higher concentrations

These findings suggest that the compound may selectively target tumor cells while sparing normal cells, a desirable trait in anticancer drug development .

The mechanism by which this compound exerts its effects appears to involve modulation of cell cycle progression and induction of apoptosis in sensitive cell lines. Specifically:

  • Cell Cycle Arrest : Studies indicate that treatment with the compound leads to G1 phase arrest in MDA-MB-231 cells and G2/M phase arrest in COLO201 cells. This suggests a dual mechanism depending on the cell type .
  • Apoptosis Induction : Flow cytometry analyses have shown increased annexin V binding in treated cells, indicating apoptosis as a significant mode of action .

Case Studies and Research Findings

  • Study on Purine Derivatives : A study synthesized various derivatives of purine linked to similar structures and found that compounds with structural similarities to our target exhibited enhanced cytotoxicity against breast cancer cells (SK-BR-3) compared to others .
  • Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications to the carbonyl and hydroxyl groups significantly influenced biological activity. The presence of the benzo[b]benzazepine moiety was crucial for maintaining high levels of cytotoxicity .
  • Solubility Issues : The compound's low solubility in aqueous media has been noted as a limitation for further studies; strategies to enhance solubility are being explored to improve bioavailability and efficacy in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Computational Similarity and Bioactivity Clustering

  • Machine learning-based similarity metrics (Tanimoto and Dice indices) are critical for comparing molecular structures in drug design. These metrics quantify similarity via bit-vector representations of functional groups and stereochemistry, which could be applied to the target compound to predict shared bioactivity with benzazepine or oxane-carboxylic acid derivatives .
  • Bioactivity profiling () reveals that compounds with similar chemical structures cluster into groups with analogous modes of action. For instance, benzazepine derivatives might share protein-target interactions with structurally related quinazoline or thiazolo-pyrimidine compounds, particularly in pathways involving aromatic stacking or hydrogen bonding .

Physicochemical and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Bioactivity Clues Reference
Target Compound Oxane-carboxylic acid + benzazepine Benzo[b][1]benzazepine-11-carbonylamino Hypothesized neuroactive/metabolic
FDB027495 Oxane-carboxylic acid 2-[4-(2-methylpropyl)phenyl]propanoyloxy Unspecified (structural analog)
Thiazolo-pyrimidine (11a ) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran Potential kinase inhibition
Quinazoline (12 ) Pyrimido-quinazoline 5-Methylfuran, cyano group DNA intercalation or enzyme binding

Lumping Strategy and Functional Group Impact

’s “lumping strategy” posits that compounds with similar functional groups (e.g., hydroxyls, carbonyls) exhibit comparable physicochemical behaviors. The target compound’s hydroxyl-rich oxane ring and benzazepine’s planar aromatic system may align with this principle, suggesting shared solubility or reactivity with other polyhydroxylated aromatics .

Preparation Methods

Intramolecular Friedel-Crafts Alkylation

A foundational method involves the cyclization of substituted cinnamylamide precursors. For example, o-allylacetanilide derivatives undergo Pd-catalyzed carbonylative coupling with terminal alkynes to generate 1,3-ynones, which are subsequently subjected to TiCl₂-mediated cyclocondensation. This method achieves yields up to 90% under mild conditions. Asymmetric α-alkylation of chiral cinnamyl oxazolidinone amides enables enantioselective synthesis of 4-substituted benzazepines, critical for stereochemical control in the target molecule.

Suzuki-Miyaura Cross-Coupling and Ring-Closing Metathesis

Alternative routes employ Suzuki-Miyaura cross-coupling of o-iodoacetanilides with boronic acids to install substituents at the 7-position of the benzazepine. Subsequent N-allylation under phase-transfer conditions generates diallyl intermediates, which undergo ring-closing metathesis (RCM) using Grubbs’ second-generation catalyst. Hydrogenation of the resulting unsaturated benzazepines yields stable 2,3,4,5-tetrahydro-1-benzazepine derivatives.

Table 1: Comparison of Benzazepine Synthesis Methods

MethodCatalystYield (%)Key Advantage
Friedel-CraftsCp₂TiCl₂, m-phthalic acid85–90High regioselectivity
Suzuki-RCMGrubbs’ catalyst65–75Functional group tolerance

Preparation of the Glucuronic Acid Derivative

The glucuronic acid component, (2S,3S,4S,5R)-3,4,5-trihydroxyoxane-2-carboxylic acid, is synthesized via oxidation of glucose followed by protective group strategies.

Oxidation and Hydroxyl Protection

Glucose is oxidized at the C-6 position using TEMPO/NaClO₂ to yield glucuronic acid. Hydroxyl groups at C-3, C-4, and C-5 are protected as acetyl esters via treatment with acetic anhydride in pyridine. The C-2 carboxylic acid is methylated using diazomethane to prevent side reactions during subsequent coupling steps.

Trichloroethyl Protection at C-6

The C-6 hydroxyl is selectively protected with 2,2,2-trichloroethanol under Mitsunobu conditions (DIAD, PPh₃), forming a stable ether linkage. This group is later cleaved via zinc dust reduction in acetic acid to regenerate the free hydroxyl.

Table 2: Glucuronic Acid Protection Schemes

PositionProtecting GroupReagentDeprotection Method
C-2Methyl esterCH₂N₂LiOH hydrolysis
C-3/4/5AcetylAc₂O, pyridineNH₃/MeOH
C-6TrichloroethylCl₃CCH₂OH, DIAD, PPh₃Zn, AcOH

Conjugation of Benzazepine and Glucuronic Acid

The final step involves coupling the benzazepine carbonyl chloride with the glucuronic acid’s C-6 amine.

Activation of the Benzazepine Carboxylic Acid

The benzo[b]benzazepine-11-carboxylic acid is treated with oxalyl chloride to generate the corresponding acyl chloride, which is then reacted with the C-6 amino group of the glucuronic acid derivative. The reaction proceeds in anhydrous DMF at 0–5°C, with triethylamine as a base to scavenge HCl.

Deprotection and Purification

Sequential deprotection is performed:

  • Methyl ester hydrolysis : LiOH in THF/H₂O removes the C-2 methyl group.

  • Acetyl group removal : Methanolic ammonia cleaves the acetyl protections.

  • Trichloroethyl deprotection : Zinc dust in acetic acid yields the free C-6 hydroxyl.

Purification via reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) affords the final compound in >95% purity.

Industrial Scale-Up Considerations

Catalytic Efficiency

Ppm-level Pd catalysis in carbonylative couplings minimizes metal contamination. Immobilized Grubbs’ catalysts enable RCM recyclability, reducing costs.

Enzymatic Synthesis

In vitro glucuronidation using UDP-glucuronosyltransferases (UGTs) offers an alternative for glycosidic bond formation, though substrate specificity limits broad application .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, ¹H NMR can confirm the stereochemistry at positions 2S, 3S, 4S, and 5R by analyzing coupling constants and splitting patterns of hydroxy and carboxamide protons . IR spectroscopy identifies functional groups like the carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups. High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow GHS-compliant guidelines:

  • Use fume hoods to avoid inhalation of aerosols or vapors.
  • Wear nitrile gloves and lab coats to prevent skin contact; rinse eyes with water for 15+ minutes if exposed .
  • Store in airtight containers under dry, inert conditions to prevent hydrolysis of the carboxamide or ester groups .

Q. How can researchers verify the stereochemical integrity of the trihydroxyoxane ring during synthesis?

  • Methodological Answer : Employ chiral chromatography or X-ray crystallography. Polarimetry or circular dichroism (CD) can also confirm optical activity linked to the 2S,3S,4S,5R configuration. Comparative NMR analysis with known stereoisomers is practical for preliminary validation .

Advanced Research Questions

Q. What strategies mitigate degradation of the benzo[b]benzazepine moiety during prolonged experiments?

  • Methodological Answer : Stabilize the compound by:

  • Storing solutions at 4°C or lower to slow organic degradation (e.g., avoid ambient temperature storage beyond 12 hours) .
  • Using antioxidants like BHT (butylated hydroxytoluene) in non-polar solvents to prevent oxidation of aromatic rings .
  • Monitoring degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed carboxamide or ring-opened derivatives) .

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target protein (e.g., a benzazepine-binding GPCR). Focus on:

  • Hydrogen bonding between the trihydroxyoxane ring and polar residues (e.g., serine, aspartate).
  • π-π stacking of the benzo[b]benzazepine with aromatic side chains. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What synthetic routes optimize yield while preserving stereochemistry?

  • Methodological Answer : Use orthogonal protecting groups (e.g., acetyl for hydroxyls, tert-butyl for carboxylic acid) during stepwise synthesis. Key steps:

  • Couple the benzo[b]benzazepine carbonylamino group to the oxane ring via EDC/HOBt-mediated amidation.
  • Employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol. Monitor intermediates with TLC and adjust reaction times to minimize racemization .

Q. How do pH and solvent polarity affect the compound’s stability in aqueous buffers?

  • Methodological Answer : Conduct accelerated stability studies:

  • Test pH 3–8 buffers at 40°C for 48 hours. Acidic conditions may hydrolyze the carboxamide, while basic conditions could deprotonate hydroxyls, altering solubility.
  • Use LC-MS to quantify degradation products. Optimal stability is typically observed in pH 6–7 phosphate buffers with <10% organic cosolvent (e.g., acetonitrile) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid

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